molecular formula C7H6N2O2 B219502 Triethoxycholesterol galactose CAS No. 114414-35-6

Triethoxycholesterol galactose

Cat. No.: B219502
CAS No.: 114414-35-6
M. Wt: 681 g/mol
InChI Key: FLHKHJDONZYRAE-OUCIBMIESA-N
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Description

Contextualizing Cholesterol and Glycoconjugate Derivatives in Scientific Inquiry

Cholesterol is a vital lipid molecule, indispensable to animal life. nih.gov It serves as a crucial structural element of cellular membranes, where it modulates fluidity and organization. wikipedia.orgnih.gov Beyond its structural role, cholesterol is the biochemical precursor to essential substances such as steroid hormones, bile acids, and vitamin D. wikipedia.orgnih.gov Given its fundamental biological importance and its association with various diseases when its metabolism is dysregulated, cholesterol has been a subject of intense scientific study for centuries. nih.govescardio.org

Glycoconjugates are compounds in which a carbohydrate is covalently linked to a non-carbohydrate molecule, such as a lipid or a protein. When the lipid is cholesterol, the resulting molecule is a cholesterol glycoconjugate. mdpi.com The addition of sugar moieties to cholesterol creates derivatives with altered physicochemical properties, such as solubility and polarity. This structural modification is a key strategy in designing molecules for specific biological interactions and functions. griffith.edu.auresearchgate.net The study of these derivatives, including Triethoxycholesterol galactose, contributes to the expanding field of glycobiology and its intersection with lipid science.

Rationale for Investigating this compound

The specific rationale for investigating this compound stems from the unique properties imparted by its constituent parts: the cholesterol base, the triethoxy linker, and the galactose headgroup. The primary motivations for its study include its function in model biological systems and its potential utility in targeted therapies.

A significant area of research involves the interaction of such derivatives with cell membranes. A study employing fluorescence polarization, 31P-NMR, and freeze-fracture electron microscopy investigated the ability of Triethoxycholesterol (TEC) and this compound (TEC-Gal) to alter the phase behavior of phospholipid membranes. researchgate.net The findings demonstrated that these derivatives, much like natural cholesterol, can fluidize the gel state and increase the rigidity of the liquid-crystalline state of phosphatidylcholine membranes. researchgate.net This capacity to modulate membrane dynamics is a key reason for scientific interest.

Furthermore, the galactose component is of particular importance for targeted applications. The sugar moiety can act as a ligand, recognized by specific receptors on cell surfaces. For instance, cholesterol glycoconjugates containing galactose have been synthesized for potential use in targeted liposomal drug delivery to the liver, which has receptors that recognize galactose. griffith.edu.auresearchgate.net The triethoxy portion of the molecule acts as a flexible linker, spacing the galactose unit from the cholesterol anchor, which can be crucial for effective receptor binding.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC39H68O9 nih.gov
Molecular Weight680.9 g/mol nih.gov
CAS Number114414-35-6 nih.gov
Common SynonymsTec-gal, 3,6,9-Trioxaoctan-1-beta-galactosylcholesteryl-3-beta-ol nih.gov

Historical Development and Evolution of Related Cholesterol Derivatives Research

The journey of cholesterol research is a long and storied one, marked by numerous landmark discoveries. It began with the isolation of cholesterol from gallstones in 1769 by François Poulletier de la Salle. nih.govescardio.org In the early 19th century, Michel Eugène Chevreul named the substance "cholesterine". escardio.orgnih.gov The correct molecular structure was not established until 1888, and its complex tetra-cyclic nature was fully elucidated through the Nobel Prize-winning work of Heinrich O. Wieland and Adolf Windaus in the 1920s. nih.gov

The 20th century saw a shift in focus toward understanding cholesterol's physiological and pathological roles. A pivotal moment was the establishment of a link between high blood cholesterol levels, atherosclerosis, and heart disease. nih.gov This "Lipid Hypothesis" spurred a decades-long quest in academia and industry to find agents that could lower cholesterol synthesis in the body. nih.govnews-medical.net This research culminated in the 1970s with the discovery of statins, a class of drugs that inhibit a key enzyme in the cholesterol synthesis pathway, HMG-CoA reductase. news-medical.net

Following the success of statins, the focus of cholesterol research began to broaden. Scientists started to view cholesterol not just as a therapeutic target to be lowered, but as a versatile molecular scaffold. This led to the development of cholesterol derivatives and conjugates, where cholesterol is chemically linked to other molecules, such as imaging agents or drugs. researchgate.netnih.gov This evolution marked a transition from merely managing cholesterol levels to actively using the cholesterol molecule as a tool for targeted diagnosis and therapy, capitalizing on its natural uptake by certain tissues and cells. researchgate.netnih.gov

Key Milestones in Cholesterol and Cholesterol Derivative Research
DateDiscovery/DevelopmentKey Contributor(s)Reference
1769First isolation of cholesterol from gallstones.François Poulletier de la Salle nih.govescardio.org
1815Named the compound "cholesterine".Michel Eugène Chevreul escardio.orgnih.gov
1913Experimental production of atherosclerosis in rabbits by feeding them cholesterol, forming the basis of the "Lipid Hypothesis".Nikolai Anitschkow nih.gov
1920sElucidation of the chemical structure of cholesterol.Heinrich O. Wieland & Adolf Windaus nih.gov
1976Isolation of compactin (mevastatin), the first HMG-CoA reductase inhibitor (statin).Akira Endo news-medical.net
1980s-PresentDevelopment of various cholesterol conjugates for targeted drug delivery and bioimaging.Numerous research groups researchgate.netnih.gov

Scope and Emerging Research Trajectories for Complex Cholesterol Conjugates

The scope of research on complex cholesterol conjugates is rapidly expanding, driven by advances in synthetic chemistry and a deeper understanding of cell biology. Current and future research trajectories are focused on creating highly sophisticated molecules for precision medicine. These efforts involve designing conjugates that can target specific cells, tissues, or even subcellular organelles with high specificity. nih.govmdpi.com

One major area of focus is in oncology. Cancer cells often exhibit increased uptake of cholesterol to support rapid membrane synthesis for cell proliferation. researchgate.net Researchers are exploiting this by attaching potent anticancer drugs to cholesterol, creating conjugates that are preferentially taken up by tumor cells, thereby enhancing efficacy and reducing systemic toxicity. nih.gov

Another promising direction is the development of cholesterol conjugates for gene therapy. Chemically modified, cholesterol-conjugated small interfering RNAs (siRNAs) have been shown to enter cells without the need for a separate delivery vehicle. oup.com The cholesterol moiety facilitates cellular uptake, enabling the targeted silencing of disease-causing genes.

Furthermore, the modular nature of these conjugates allows for immense versatility. By changing the sugar unit (e.g., from galactose to mannose), the targeting can be redirected from the liver to other cell types, such as macrophages. mdpi.com Similarly, the linker connecting the cholesterol anchor to the active molecule can be engineered to be stable in circulation but cleavable inside the target cell, ensuring the release of the payload only where it is needed. griffith.edu.auoup.com The investigation of compounds like this compound is part of this broader endeavor to build a molecular toolkit for creating advanced, targeted therapeutic and diagnostic agents.

Properties

CAS No.

114414-35-6

Molecular Formula

C7H6N2O2

Molecular Weight

681 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H68O9/c1-25(2)7-6-8-26(3)30-11-12-31-29-10-9-27-23-28(13-15-38(27,4)32(29)14-16-39(30,31)5)46-21-19-44-17-18-45-20-22-47-37-36(43)35(42)34(41)33(24-40)48-37/h9,25-26,28-37,40-43H,6-8,10-24H2,1-5H3/t26-,28+,29?,30?,31?,32?,33-,34+,35+,36-,37-,38+,39-/m1/s1

InChI Key

FLHKHJDONZYRAE-OUCIBMIESA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C

Synonyms

3,6,9-trioxaoctan-1-beta-galactosylcholesteryl-3-beta-ol
TEC-Gal
triethoxycholesterol galactose

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Triethoxycholesterol Galactose

Strategies for Triethoxycholesterol Backbone Synthesis

The initial and crucial phase in producing triethoxycholesterol galactose is the construction of the triethoxycholesterol backbone. This process primarily involves the chemical modification of the cholesterol molecule through ethoxylation.

Ethoxylation Approaches in Cholesterol Derivatization

Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate, in this case, cholesterol. This reaction targets the hydroxyl group at the C-3 position of the cholesterol molecule. The general reaction involves converting the alcohol (cholesterol) into a compound with a polyoxyethylene chain, represented as R(OC₂H₄)nOH, where 'R' is the cholesterol steroid nucleus. For triethoxycholesterol, the target degree of ethoxylation (n) is three.

The process is typically conducted by reacting the fatty alcohol with ethylene oxide. The number of ethylene oxide units added can be controlled to influence the properties of the final product.

Catalyst Systems and Reaction Optimization for Ethoxylation

The ethoxylation of alcohols like cholesterol is an exothermic reaction that requires careful control and the use of a catalyst to proceed efficiently.

Catalyst Systems: Commonly, strong bases are used as catalysts. Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are frequently employed in industrial ethoxylation processes. The reaction is typically carried out at elevated temperatures, around 180°C, and under pressure (1-2 bar). More advanced catalyst systems, such as mercarbide, have been shown to be highly active for narrow-range ethoxylation, which is crucial for achieving a specific chain length like in triethoxycholesterol. Acidic catalysts, including BF₃ and SbCl₄, can also be used and tend to produce products with a narrower molecular weight distribution, although they may generate more byproducts.

Reaction Optimization: Optimization of the reaction is critical to achieve the desired degree of ethoxylation and minimize the formation of a broad distribution of products. Ethoxylated alcohols can be more reactive to further ethoxylation than the initial alcohol, which can lead to a mixture of products with varying lengths of the polyoxyethylene chain. The use of specialized catalysts can afford better control and generate narrow-range ethoxylates. Reaction parameters such as temperature, pressure, and the molar ratio of ethylene oxide to cholesterol must be precisely controlled to favor the formation of the triethoxy derivative.

Catalyst TypeExamplesTypical ConditionsProduct Distribution
BasicNaOH, KOH, NaOCH₃High Temperature (e.g., 180°C)Wide
AcidicBF₃, SbCl₄, SnCl₄Lower TemperatureNarrow
Heterogeneous/SpecializedMercarbide, MCT-09, NAE-03VariesNarrow

Glycosylation Protocols for Galactose Conjugation

Following the synthesis of the triethoxycholesterol backbone, the next step is the attachment of a galactose molecule. This glycosylation step is critical for the final structure and function of the target compound.

Regioselective Attachment of Galactose Moiety

Regioselectivity is a key challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups on the sugar molecule with similar reactivity. For the synthesis of this compound, the goal is to form a glycosidic bond between a specific hydroxyl group on the galactose and the terminal hydroxyl group of the triethoxy chain on the cholesterol backbone.

One prominent method for achieving this is through enzymatic synthesis. Enzymes such as glucocerebrosidases (GBA1 and GBA2) have been shown to possess transgalactosylation activity. They can transfer a galactose residue from a donor molecule, like galactosylceramide (GalCer), to an acceptor molecule, such as cholesterol, to form β-galactosylcholesterol. This enzymatic approach often provides high regioselectivity and stereoselectivity.

Chemical glycosylation methods typically involve the use of a galactose donor with protecting groups on all but one hydroxyl group to ensure the reaction occurs at the desired position. The choice of protecting groups and the reactivity of the glycosyl donor are crucial factors. Studies on the regioselectivity of glycosylation reactions involving galactose acceptors have shown that the equatorial orientation of the OH-3 group can lead to high regioselectivity in favor of 1→3 linkages.

Linker Chemistry in Cholesterol-Galactose Conjugates

In some synthetic strategies, a linker molecule is used to connect the cholesterol derivative to the galactose moiety. Linkers can provide spatial separation between the two components, which can be important for biological applications. The choice of linker can influence properties such as solubility, stability, and cellular uptake.

Linkers can be classified as either cleavable or non-cleavable. Cleavable linkers are designed to be broken under specific physiological conditions (e.g., in the presence of certain enzymes or at a particular pH), while non-cleavable linkers form a stable covalent bond.

Examples of linkers used in cholesterol conjugation include:

Aliphatic chains: Molecules based on diamines or amino alcohols of varying lengths.

Polyethylene (B3416737) glycol (PEG): These linkers can improve the water solubility of the conjugate.

Disulfide linkers: These are cleavable linkers that can be broken under reducing conditions found inside cells.

The length of the linker can also be a critical factor. For instance, in siRNA-cholesterol conjugates, increasing the linker length from three to six carbon atoms improved accumulation and activity.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of cholesterol derivatives and glycoconjugates. For galactosylcholesterol, NMR can confirm the presence of the galactose moiety and determine the stereochemistry of the glycosidic linkage. The chemical shifts and coupling constants of the anomeric proton are characteristic of the α or β configuration.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the conjugate and to obtain structural information through fragmentation analysis (MS/MS). This technique can confirm the successful conjugation of both the triethoxy chain and the galactose unit to the cholesterol backbone.

Fluorescence Spectroscopy: This technique can be used to study the interactions of cholesterol derivatives with lipid membranes and to characterize their microenvironment.

UV-Visible Spectrophotometry: While not as structurally informative as NMR or MS, UV-Vis spectrophotometry can be used for quantification and to monitor certain reactions, especially if chromophoric groups are present.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of synthesis and for preliminary purity assessment.

Column Chromatography: This is the primary method for the purification of the synthesized compounds. Silica (B1680970) gel column chromatography is commonly used to separate the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for purification and purity analysis than standard column chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio, providing a powerful tool for both qualitative and quantitative analysis.

TechniqueInformation Obtained
¹H and ¹³C NMRDetailed structural elucidation, confirmation of covalent linkages, stereochemistry of glycosidic bond.
Mass Spectrometry (ESI-MS, MS/MS)Molecular weight determination, confirmation of conjugation, structural fragmentation patterns.
HPLC/LC-MSPurity assessment, separation of isomers, quantification.
Fluorescence SpectroscopyInteraction with membranes, microenvironment polarity.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of complex molecules such as this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

For a glycoconjugate, ¹H NMR spectroscopy can identify the individual sugar residues, their anomeric configuration (α or β), the interglycosidic linkages, and the sequence of the carbohydrate moiety. researchgate.net The chemical shifts and coupling constants of the anomeric protons are particularly informative.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning all the proton and carbon signals and for determining the precise attachment point of the galactose unit to the triethoxycholesterol moiety.

Table 2: Key NMR Techniques for Structural Elucidation of Glycoconjugates

NMR Experiment Information Obtained
¹H NMR Proton environment, anomeric configuration, coupling constants
¹³C NMR Carbon skeleton, functional groups
COSY ¹H-¹H correlations (connectivity through bonds)
HSQC Direct ¹H-¹³C correlations (one-bond connectivity)
HMBC Long-range ¹H-¹³C correlations (two- and three-bond connectivity)

Chromatographic Purity Assessment of Synthesized Conjugates

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized this compound. Given the potential for side products and unreacted starting materials in the synthetic process, robust chromatographic methods are essential to ensure the isolation of a pure compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of cholesterol derivatives. uq.edu.au Reversed-phase HPLC, with a C18 column, is often employed, using mobile phases such as methanol/acetonitrile mixtures. uq.edu.au The retention time of the conjugate can be used for its identification, and the peak area can be used to quantify its purity. nih.gov Detection methods in HPLC for such compounds can include ultraviolet (UV) absorption, especially if a chromophore is present, or more universally, an evaporative light-scattering detector (ELSD). uq.edu.au

Thin-layer chromatography (TLC) provides a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. Different solvent systems can be employed to achieve optimal separation of the product from impurities. nih.gov

Gas chromatography (GC) can also be utilized, particularly for assessing the purity of the triethoxycholesterol starting material or for the analysis of the conjugate after derivatization to increase its volatility. nih.govnih.gov

Table 3: Chromatographic Methods for Purity Assessment

Chromatographic Technique Stationary Phase Example Mobile Phase Example Detection Method
HPLC C18 silica gel Methanol/Acetonitrile UV, ELSD
TLC Silica gel Dichloromethane/Methanol Staining agent (e.g., phosphomolybdic acid)
GC Capillary column (e.g., DB-5) Helium (carrier gas) Flame Ionization Detector (FID)

Supramolecular Organization and Self Assembly of Triethoxycholesterol Galactose Systems

Micellization and Aggregate Formation Studies

The formation of micelles is a hallmark of amphiphilic molecules in solution. This process is characterized by the aggregation of monomers above a certain concentration to minimize the unfavorable interaction between their hydrophobic segments and the aqueous solvent.

Critical Micelle Concentration Determination

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactants begin to form micelles. mdpi.com Below the CMC, Triethoxycholesterol galactose would exist predominantly as monomers, while above this concentration, any additional molecules will aggregate into micelles. mdpi.com The precise CMC value for this compound is influenced by factors such as temperature and the presence of electrolytes. mdpi.com

While specific experimental CMC values for this compound are not extensively documented, they can be determined using various techniques that detect the sharp change in a solution's physical properties upon micelle formation. acs.orgmdpi.com Fluorescence spectroscopy, using probes like pyrene (B120774) or 8-Anilinonaphthalene-1-sulfonic acid (ANS), is a common method. acs.orgnih.gov The probe's fluorescence emission spectrum is sensitive to the polarity of its microenvironment, changing distinctly as it partitions from the aqueous phase into the hydrophobic core of the newly formed micelles. nih.gov For cholesterol-based detergents, CMC values can be very low, with some reported in the low micromolar range (~3 µM). mdpi.comnih.gov

Illustrative Data for CMC Determination using Fluorescence:

The following table illustrates the expected change in fluorescence intensity of a probe like ANS as the concentration of an amphiphile such as this compound surpasses its CMC.

Concentration of Amphiphile (μM)Relative Fluorescence IntensityPhysical State
1.0LowMonomers
2.0LowMonomers
3.0ModerateOnset of Micellization (CMC)
4.0HighMicelles Present
5.0HighMicelles Present

This table is a hypothetical representation based on typical fluorescence-based CMC determination experiments for cholesterol-based surfactants.

Morphological Characterization of Self-Assembled Structures

Beyond the CMC, this compound molecules assemble into a variety of supramolecular structures. The specific morphology—such as spherical micelles, worm-like micelles, vesicles, or more complex aggregates—is governed by the molecule's geometry and the surrounding solvent conditions. nih.govresearchgate.net For instance, studies on copolymers containing both galactose and cholesterol units have shown the ability to form diverse morphologies, including spherical micelles and nanofibers, depending on the ratio of the hydrophilic to hydrophobic blocks. mdpi.comsemanticscholar.org

Characterization of these self-assembled structures is typically performed using techniques like Transmission Electron Microscopy (TEM), Cryo-TEM, and Dynamic Light Scattering (DLS). Research on cholesterol-based glucose-appended amphiphiles has demonstrated a transition from vesicular structures to nanoribbons induced by changes in solvent polarity, highlighting the sensitivity of the aggregate morphology to the environment. nih.gov Similarly, core-shell nanoparticles with spherical structures have been observed for cholesterol-polyethylene oxide conjugates decorated with N-acetyl-D-glucosamine. rsc.org It is anticipated that this compound would form analogous structures, with the triethoxy spacer providing flexibility that influences the packing and curvature of the resulting aggregates.

Lyotropic Liquid Crystalline Phase Behavior Analysis

At higher concentrations, the self-assembled aggregates of this compound can organize into lyotropic liquid crystalline phases. These are ordered states that form upon the addition of a solvent (in this case, typically water) and exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. yakhak.org Cholesterol and its derivatives are well-known for forming various liquid crystalline phases, which are critical to their function in biological membranes. yakhak.orgresearcher.life

Influence of Ethoxylene Chain Length on Phase Transitions

The length of the flexible spacer connecting the hydrophobic and hydrophilic parts of an amphiphile is a critical determinant of its liquid crystalline behavior. mdpi.com For this compound, the triethoxylene chain plays this role. Studies on other cholesterol-based liquid crystals demonstrate that varying the length of such spacers significantly impacts phase transition temperatures and the type of mesophase formed. mdpi.comresearchgate.net

Generally, a longer, more flexible spacer can decouple the motion of the steroidal core from the hydrophilic head, influencing the packing arrangement. mdpi.com For polyoxyethylene cholesteryl ethers, an increase in the number of ethylene (B1197577) oxide units can alter the hydrophilic-lipophilic balance (HLB), which in turn dictates the phase behavior. tandfonline.com For instance, increasing the spacer length in some polymeric systems can stabilize certain mesophases or shift the transition temperatures. mdpi.com While specific data for a homologous series of ethoxylated cholesterol galactose is limited, it is expected that increasing the ethoxylene chain length would systematically alter the phase transition temperatures and potentially the sequence of liquid crystalline phases observed.

Hypothetical Phase Transition Temperatures for a Homologous Series:

Compound (n = number of ethoxy units)Transition Temperature (°C) (e.g., Smectic to Nematic)Transition Temperature (°C) (e.g., Nematic to Isotropic)
Diethoxycholesterol galactose (n=2)5575
This compound (n=3) 50 72
Tetraethoxycholesterol galactose (n=4)4670
Pentaethoxycholesterol galactose (n=5)4268

This table is illustrative, demonstrating a plausible trend where increasing the ethoxylene chain length may lower phase transition temperatures due to increased flexibility and altered molecular packing.

Solvent Environment Effects on Self-Assembly and Phase Stability

Lyotropic liquid crystals are, by definition, sensitive to the solvent environment. yakhak.org The type and stability of phases formed by this compound are highly dependent on its concentration in water and the presence of any co-solvents. The self-assembly process is driven by the interplay of hydrophobic interactions, hydrogen bonding from the galactose head, and van der Waals forces between the cholesterol moieties. nih.gov

Changing the solvent quality, for example by mixing water with an organic solvent like DMSO or ethanol, can drastically alter these interactions and lead to morphological transitions. nih.gov Studies on cholesterol-based amphiphiles show that varying the solvent composition can trigger transformations from vesicles to fibers or other hierarchical structures. nih.govaip.orgresearchgate.net This pathway-dependent self-assembly means that the choice of solvent can be used to control the final nanostructure. For this compound, increasing water content would typically drive the system through a sequence of phases, potentially from an isotropic micellar solution to hexagonal, and then to lamellar phases, as the aggregates pack more closely. yakhak.orgresearchgate.net

Rheological Measurements of Lyotropic Phases

Rheology provides critical insight into the macroscopic flow behavior and microscopic structure of liquid crystalline phases. scielo.br The viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), are unique for each type of lyotropic phase and serve as a distinct signature. worldscientific.com

For example, lamellar phases often exhibit plastic or solid-like behavior with G' dominating G'' over a wide frequency range. scielo.br Hexagonal phases are typically viscoelastic, while cubic phases can show complex, gel-like rheological profiles. researchgate.netscielo.br Cholesteric systems, which are chiral, can show complex responses where an initial pseudoplastic behavior (shear-thinning) transitions to Newtonian behavior as the helical structure aligns with the flow. scielo.brresearchgate.nettandfonline.com

While specific rheological data for this compound systems are not widely published, measurements would be essential to characterize the mechanical properties of its different lyotropic phases. Such data are crucial for applications where flow and deformation properties are important.

Typical Rheological Signatures of Lyotropic Liquid Crystal Phases:

Phase TypeTypical G' vs. G'' RelationshipViscosity Behavior
Lamellar (Lα)G' > G'' at most frequenciesHigh, often shear-thinning
Hexagonal (H1)G' and G'' are frequency-dependent, may cross overViscoelastic, shear-thinning
Cubic (I)G' > G'' (gel-like)Very high, solid-like
Isotropic (Micellar)G'' > G'Low, typically Newtonian

This table presents generalized rheological characteristics expected for different lyotropic phases that could be formed by this compound.

Interactions with Biological Membrane Systems

Integration and Localization within Phospholipid Bilayers

Triethoxycholesterol galactose readily integrates into phospholipid bilayers, where its behavior is analogous in some respects to cholesterol. nih.gov The cholesterol portion of the molecule anchors within the hydrophobic core of the membrane, while the hydrophilic galactose and ethoxy groups are positioned at the membrane-water interface.

Specificity of Interaction with Dipalmitoylphosphatidylcholine (DPPC) Membranes

This compound exhibits specific and notable interactions with dipalmitoylphosphatidylcholine (DPPC), a common model for studying biological membranes. nih.gov Unlike cholesterol, which typically increases the melting temperature (Tm) of DPPC membranes, TEC-Gal causes a concentration-dependent reduction in the Tm. nih.gov This suggests a different mode of interaction with the phospholipid acyl chains compared to cholesterol. Fluorescence polarization studies have shown that, similar to cholesterol, TEC-Gal can fluidize the gel state and rigidify the liquid-crystalline state of phosphatidylcholines. nih.gov

PropertyEffect of this compound on DPPC Membranes
Melting Temperature (Tm)Reduction in a concentration-dependent manner nih.gov
Membrane Fluidity (Gel State)Increased (Fluidized) nih.gov
Membrane Fluidity (Liquid-Crystalline State)Decreased (Rigidified) nih.gov

Incorporation Efficiency into Membrane Structures

The amphipathic nature of this compound facilitates its efficient incorporation into liposomes and other membrane structures. nih.gov The hydrophobic cholesterol tail drives its insertion into the lipid bilayer, while the hydrophilic headgroup ensures its stable orientation at the aqueous interface. This efficient incorporation is crucial for its function as a membrane-bound cryoprotectant. nih.gov

Modulation of Membrane Structural Integrity and Permeability

The presence of this compound within a phospholipid bilayer significantly alters the membrane's physical properties. By inserting between phospholipid molecules, it can modulate the packing of the lipid acyl chains, thereby influencing the structural integrity and permeability of the membrane. nih.gov Studies on similar cholesterol derivatives have shown they can have a condensing effect on membranes, leading to more ordered hydrocarbon chains. nih.gov The galactose headgroup can also participate in hydrogen bonding with neighboring lipids and water molecules, further influencing membrane structure. researchgate.net

Cryoprotective Mechanisms at Membrane Interfaces

A key area of research into this compound is its role as a cryoprotectant, a substance that protects biological tissue from damage caused by freezing. nih.gov By binding directly to the membrane, it offers protection at the critical membrane-ice interface.

Preservation of Membrane Integrity during Freezing and Thawing

The integration of this compound into membranes helps to preserve their integrity during the stresses of freezing and thawing. nih.gov During freezing, the formation of ice crystals can physically damage membranes and lead to cellular dehydration. The presence of TEC-Gal at the membrane surface is thought to interfere with ice crystal growth and mitigate these damaging effects. nih.gov

Derivative-to-Lipid Ratio Effects on Membrane Protection

The effectiveness of this compound as a cryoprotectant is dependent on its concentration within the membrane, or the derivative-to-lipid ratio. nih.gov Research has shown a concentration-dependent effect on the phase transition temperature of DPPC membranes. nih.gov For instance, at a concentration of 20 mol%, TEC-Gal has been observed to increase the lamellar to hexagonal phase-transition temperature in dioleoylphosphatidylethanolamine (DOPE) dispersions by 10-20°C. nih.gov This indicates a significant stabilization of the lamellar phase, which is crucial for maintaining membrane integrity under stress.

Molar Percentage of TEC-Gal in DOPEEffect on Lamellar to Hexagonal Phase-Transition Temperature
20 mol%Increase of 10-20°C nih.gov

Research on this compound and its Interactions with Biological Membranes Remains Undocumented

Comprehensive searches of available scientific literature and research databases have yielded no specific information on the chemical compound “this compound.” Consequently, an article detailing its interactions with biological membrane systems, specifically its effects on lipid exchange dynamics within organized assemblies, cannot be generated at this time due to a lack of foundational research on the subject.

However, without any studies specifically investigating this compound, any discussion of its effects would be purely speculative. The unique combination of a triethoxy-modified cholesterol backbone and a galactose headgroup would likely result in distinct properties that cannot be accurately predicted by examining its components in isolation. Scientific articles rely on verifiable data from experimental research, and in the case of this compound, such data does not appear to be publicly available.

Further research and synthesis of this compound, followed by biophysical studies of its interaction with model and biological membranes, would be required to provide the detailed findings necessary to construct the requested scientific article.

Mechanisms of Galactose Mediated Biological Recognition and Interactivity

Glycan-Receptor Interactions in Cellular Systems.researchgate.netnih.gov

Glycan-receptor interactions are fundamental to many biological processes, including cell-cell recognition, signaling, and pathogen binding. The terminal sugar residues of glycoconjugates, such as the galactose in Triethoxycholesterol galactose, are recognized by a class of proteins known as lectins. researchgate.net The specificity of these interactions allows for precise biological events to occur.

The asialoglycoprotein receptor (ASGP-R), located almost exclusively on the surface of liver hepatocytes, is a key receptor in the biological interactivity of galactose-containing compounds. acs.org This receptor functions as a C-type lectin and plays a crucial role in maintaining homeostasis by clearing certain glycoproteins from the bloodstream. rsc.org

The primary function of ASGP-R is to recognize and bind glycoproteins that have exposed, non-reducing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. rsc.orgpnas.org Most glycoproteins in circulation have their galactose residues capped by sialic acid; the enzymatic removal of this cap exposes the underlying galactose and targets the glycoprotein (B1211001) for rapid uptake by the liver via ASGP-R. pnas.org Consequently, conjugating a molecule like cholesterol with a galactose ligand effectively hijacks this natural clearance mechanism, transforming the conjugate into a hepatocyte-targeting agent. acs.orgahajournals.org Upon binding to the ASGP-R, the entire glycoconjugate is internalized through a process of clathrin-mediated endocytosis. rsc.org This specific, high-capacity uptake system makes the ASGP-R a significant target for liver-directed drug and gene delivery. acs.orgacs.org

The macrophage galactose lectin, for example, interacts strongly with bi-antennary glycans that terminate in galactose or GalNAc. nih.govoup.com The binding affinity can be dramatically increased when multiple terminal galactose residues are present, such as in triantennary structures. nih.gov The nature of the non-carbohydrate part of the conjugate can also play a role; for example, the presence of a hydrophobic aromatic moiety has been shown to influence binding to the carbohydrate recognition domain (CRD) of lectins. researchgate.netbiorxiv.org

Table 1: Comparative Binding Affinities for Asialoglycoprotein Receptor (ASGP-R)

Ligand Receptor Subunit Binding Affinity (Kd) Notes
Gal-BSA Rat CRDV5His 0.19 µM High affinity for terminal galactose. pnas.org
Gal-BSA Mouse CRDV5His 0.22 µM Similar high affinity observed in mouse receptor. pnas.org
Siaα2,6GalNAc-BSA Rat CRDV5His 1.28 µM Sialic acid capping reduces affinity significantly. pnas.org
Siaα2,6GalNAc-BSA Mouse CRDV5His 1.26 µM Consistent reduction in affinity due to sialylation. pnas.org
GalNAc ASGP-R - Exhibits 10-60 fold higher affinity than Gal in competition assays. rsc.org

Influence of Galactose Moiety on Conjugate Bio-Interactivity.oup.com

The galactose moiety is the primary determinant of the bio-interactivity of conjugates like this compound. Its presence facilitates targeted uptake into specific cells, particularly hepatocytes, through receptor-mediated endocytosis. researchgate.netnih.gov Studies using galactose-modified lipid nanoparticles (LNPs) have shown significantly improved intracellular delivery into cells expressing the ASGP-R compared to unmodified nanoparticles. researchgate.net This demonstrates that the galactose ligand is crucial for enhancing cellular uptake. researchgate.net

The structure and presentation of the galactose ligand are also vital. For instance, cholesterylated triantennary cluster galactosides have been developed that show a very high affinity for the ASGP-R, leading to efficient targeting of lipoproteins to the liver. ahajournals.org The bio-interactivity is therefore not just a matter of presence, but also of the specific configuration of the galactose targeting group.

Comparative Analysis with Other Glycoconjugates in Receptor-Mediated Processes.biorxiv.org

The biological targeting mediated by galactose can be compared with that of other sugar moieties, such as N-acetylgalactosamine (GalNAc) and mannose.

Galactose vs. N-acetylgalactosamine (GalNAc): Both Gal and GalNAc are recognized by the ASGP-R on hepatocytes. rsc.orgnih.gov However, numerous studies have established that the ASGP-R generally exhibits a significantly higher affinity for terminal GalNAc residues, with binding affinity reported to be 10 to 60 times stronger than for galactose. rsc.org This has led to the widespread use of multivalent GalNAc conjugates for highly efficient liver targeting. researchgate.net

Galactose vs. Mannose: While galactose targets the ASGP-R on hepatocytes, mannose targets a different receptor: the mannose receptor (CD206). nih.govnih.govbiologists.com The mannose receptor is primarily expressed on macrophages, sinusoidal endothelial cells, and dendritic cells. nih.govbiologists.com Therefore, mannose-based glycoconjugates are directed to a different cell population than galactose-based ones. Although the subsequent process of receptor-mediated endocytosis is mechanistically similar for both, the difference in receptor expression allows for distinct, cell-specific targeting. nih.gov The binding to the mannose receptor is also Ca2+-dependent and is not inhibited by galactose, highlighting the specificity of each receptor for its respective ligand. nih.gov

Table 2: Comparison of Glycoconjugate Targeting

Sugar Moiety Primary Receptor Primary Target Cells Relative Affinity for ASGP-R
Galactose Asialoglycoprotein Receptor (ASGP-R) Hepatocytes (Liver Parenchymal Cells) acs.org Baseline
N-acetylgalactosamine (GalNAc) Asialoglycoprotein Receptor (ASGP-R) Hepatocytes (Liver Parenchymal Cells) acs.org High (10-60x > Galactose) rsc.org
Mannose Mannose Receptor (CD206) Macrophages, Sinusoidal Endothelial Cells nih.govbiologists.com None nih.gov

Modulation of Cellular Processes via Glycoconjugate Interactions.biorxiv.org

The interaction of a glycoconjugate like this compound with a cell surface receptor initiates a cascade of cellular events, primarily receptor-mediated endocytosis. rsc.org This process is a powerful mechanism for modulating cellular activities by enabling the specific delivery of substances into the cell. Once the glycoconjugate binds to the receptor, the complex is internalized into endosomes. rsc.org Within the acidic environment of the endosome, the ligand often dissociates from the receptor, which is then recycled back to the cell surface, while the ligand and its cargo are transported to lysosomes for degradation or further processing. rsc.orgnih.gov

Beyond simple delivery, these interactions can modulate cellular processes more directly. The cholesterol component of the molecule is an essential lipid that regulates the structural stability and fluidity of cellular membranes. mdpi.comnih.gov Cholesterol is known to modulate the function of various membrane proteins and is crucial for the formation of specialized membrane domains or "rafts". nih.govnih.gov By delivering cholesterol to a specific cell type like hepatocytes, a galactose-cholesterol conjugate could potentially influence membrane-dependent signaling pathways and alter cellular cholesterol homeostasis. mdpi.comnih.gov

Comparative Studies and Structure Activity Relationships

Correlating Degree of Ethoxylation with Amphiphilic Properties and Aggregation

The ethoxy linker in cholesterol-based amphiphiles plays a crucial role in modulating their self-assembly and amphiphilic character. The length of the poly(ethylene glycol) or oligo(ethylene glycol) chain dictates the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn governs its aggregation behavior in aqueous solutions.

The aggregation of these molecules into structures like micelles, vesicles, or more complex liquid crystalline phases is driven by the need to minimize the contact between the hydrophobic cholesterol core and water, while exposing the hydrophilic galactose and ethoxy units to the aqueous environment. nih.govacs.org The degree of ethoxylation impacts the packing geometry of the surfactants in these aggregates. A study on phytosterol ethoxylates showed that surfactants with shorter ethylene (B1197577) oxide (EO) chains formed rod-like micelles, whereas those with longer chains formed cubic phases. researchgate.net This indicates that the triethoxy linker in triethoxycholesterol galactose is a critical determinant of the size, shape, and stability of its supramolecular structures.

Table 1: Influence of Ethoxylation on Surfactant Properties (General Examples) This table provides illustrative data from general ethoxylated surfactants to demonstrate the principle, as specific comparative data for this compound was not available in the search results.

Surfactant Type Degree of Ethoxylation (EO units) Critical Micelle Concentration (CMC) Observations Source
Alcohol Ethoxylate 6 0.029 %m/m Forms micelles. shell.com
Alcohol Ethoxylate 8 0.038 %m/m Higher CMC with increased hydrophilicity. shell.com
Polysorbate 3-20 Varies Optimal multilayer formation with EO units from 6-17. nih.gov
Cholesterol Ethoxylate 4-50 Varies Forms various liquid crystalline phases. researchgate.netresearchgate.net

Comparison of this compound with Other Ethoxylated Cholesterol and Phytosterol Derivatives

Comparing this compound to other similar amphiphiles reveals the distinct roles of the sterol core and the hydrophilic head.

Cholesterol vs. Phytosterol Core: Cholesterol and phytosterols (B1254722) (like sitosterol, campesterol, and stigmasterol) are structurally similar, differing mainly in the alkyl substitution on the side chain. nih.gov This minor structural difference can influence the packing and properties of the resulting amphiphiles. Phytosterol-based surfactants are recognized for their biocompatibility and are used in various commercial applications. researchgate.net While both cholesterol and phytosterol derivatives can form stable aggregates, the specific geometry of the sterol can affect membrane interactions. For example, fluorescence polarization studies showed that triethoxycholesterol and its galactose conjugate modulate the phase behavior of lipid membranes in a manner similar to cholesterol itself. researchgate.netresearchgate.net However, comparisons between ethoxylated cholesterol and ethoxylated phytosterols suggest that while their general behavior is analogous, differences in the hydrophobic core can lead to variations in properties like solubilization capacity and the precise structure of self-assembled aggregates. researchgate.netresearchgate.netgoogle.com

Varying Ethoxylation Length: As discussed in section 6.1, the length of the ethoxy chain is a dominant factor. A derivative with a longer chain, such as deca(ethylene glycol) cholesteryl ether, would be more hydrophilic than this compound. This increased hydrophilicity typically results in a higher CMC and can alter the type of aggregate formed. researchgate.net Studies on cholesterol-end-capped polymers show that the balance between the hydrophobic cholesterol and the hydrophilic polymer chain determines the CMC, which ranged from 2.53 × 10⁻⁴ to 4.33 × 10⁻⁴ mg/ml in one study. nih.gov

Influence of Galactose vs. Other Carbohydrate Conjugates on Supramolecular and Biological Behavior

The carbohydrate headgroup is paramount for biological recognition. The choice of sugar determines the specific receptors, such as lectins, with which the molecule will interact. mdpi.comnih.gov

Galactose vs. Glucose and Other Monosaccharides: Galactose is structurally distinct from glucose, primarily differing in the orientation of the hydroxyl group at the C4 position. researchgate.net This seemingly small change has profound implications for biological recognition. Many mammalian lectins, such as the asialoglycoprotein receptor (ASGPR) in the liver, are highly specific for terminal galactose or N-acetylgalactosamine residues. nih.govnih.govahajournals.org Therefore, a molecule like this compound is designed to be recognized by these specific receptors.

In contrast, a glucose-conjugated equivalent would be targeted to different glucose-recognizing proteins. For example, Concanavalin A (Con A) is a lectin that shows high affinity for glucose and mannose residues. mdpi.comcolab.ws Studies comparing the self-assembly of glycopolymers with different sugar grafts (galactose vs. glucose) show that the nature of the sugar can influence the morphology of the resulting nanoparticles, which in turn affects their lectin-binding efficiency. mdpi.com The specific axial 4-OH group in galactose is crucial for its recognition and binding properties, contributing to different intramolecular hydrogen bonding and phase behavior compared to glucose. researchgate.net

Research on triantennary cluster galactosides derivatized with cholesterol has shown that these molecules can effectively direct lipoproteins to galactose-specific receptors on liver cells. nih.govahajournals.org Replacing galactose with lactose (B1674315) (a disaccharide of galactose and glucose) would again alter the binding specificity and affinity, potentially engaging different lectins or the same lectins with different avidity. rsc.org

Table 2: Lectin Specificity for Different Carbohydrate Headgroups

Lectin Primary Carbohydrate Specificity Biological Relevance Source
Asialoglycoprotein Receptor (ASGPR) Terminal Galactose / N-Acetylgalactosamine Liver cell targeting, clearance of glycoproteins. nih.govahajournals.org
Ricinus communis Agglutinin (RCA₁₂₀) Galactose Cell adhesion, hemagglutination. mdpi.com
LecA (from P. aeruginosa) α-D-Galactose Bacterial adhesion, biofilm formation. frontiersin.orgnih.gov

Elucidation of Structure-Property Relationships Governing Membrane Interactions and Biological Recognition

The collective properties of this compound arise from the interplay of its three distinct structural components:

Cholesterol Anchor: This rigid, hydrophobic moiety facilitates insertion into and anchoring within lipid bilayers of cell membranes. nih.gov Its presence allows the entire molecule to act as an artificial glycolipid. Studies have shown that cholesterol derivatives can fluidize gel-state membranes and rigidify liquid-crystalline state membranes, mimicking the effect of natural cholesterol. researchgate.netresearchgate.net

Galactose Headgroup: This is the primary determinant of specific biological recognition. The terminal galactose acts as a ligand for galactophilic lectins. nih.govresearchgate.net The ability of lectins to bind to specific carbohydrate structures on cell surfaces is a fundamental process in cell-cell adhesion, signaling, and pathogen recognition. mdpi.comfrontiersin.org The presentation of the galactose moiety on the surface of a liposome (B1194612) or a cell membrane via the cholesterol-ethoxy anchor creates a multivalent display that can enhance binding affinity (avidity) to target lectins. The conformation of the galactose headgroup, which can be influenced by the underlying lipid environment and acyl chain composition, can also affect lectin recognition. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues

Advanced Computational Modeling of Conjugate-Membrane Dynamics

While initial experimental work has provided a foundational understanding of how Triethoxycholesterol galactose interacts with lipid membranes, advanced computational modeling presents a powerful tool to dissect these interactions with atomic-level precision. Molecular dynamics (MD) simulations, in particular, can offer profound insights into the dynamic behavior of TEC-Gal within a lipid bilayer, which is crucial for understanding its mechanism of action. nih.govmdpi.com

Future computational studies could focus on several key areas:

All-Atom and Coarse-Grained Simulations: By employing both all-atom and coarse-grained MD simulations, researchers can study the behavior of TEC-Gal across different time and length scales. nih.govnih.gov All-atom simulations can provide detailed information about specific intermolecular interactions, such as hydrogen bonding between the galactose headgroup and neighboring lipids or water molecules. researchgate.net Coarse-grained models, on the other hand, can simulate larger membrane patches over longer timescales to investigate emergent properties like domain formation and membrane curvature modulation. nih.gov

Umbrella Sampling and Metadynamics: Techniques like umbrella sampling and metadynamics can be used to calculate the potential of mean force (PMF) for the insertion and translocation of TEC-Gal within the membrane. nih.gov This would quantify the energetic barriers associated with its movement and help predict its preferred location and orientation within the bilayer.

Modeling of Complex Membrane Compositions: Future simulations should move beyond simple one- or two-component lipid bilayers to more accurately mimic the complexity of biological membranes. nih.gov Incorporating a diverse range of phospholipids, sphingolipids, and other sterols alongside this compound will be crucial to understanding its behavior in a more physiologically relevant context. researchgate.netmolbiolcell.org

These computational approaches will be instrumental in building predictive models of how the unique architecture of this compound—with its rigid sterol core, flexible ethoxy linker, and hydrophilic galactose head—governs its influence on membrane fluidity, permeability, and organization.

Interactive Table: Potential Computational Approaches for this compound Research

Computational TechniqueResearch QuestionPotential Insights
All-Atom MD Simulations How does TEC-Gal specifically interact with neighboring lipids?Detailed H-bond networks, van der Waals forces, and conformational changes. nih.gov
Coarse-Grained MD What are the large-scale effects of TEC-Gal on membrane properties?Influence on membrane thickness, curvature, and lipid domain formation. nih.gov
Metadynamics What is the free energy landscape of TEC-Gal within the membrane?Energetic favorability of different positions and orientations within the bilayer. nih.gov
Mixed-Lipid Bilayer Sims How does TEC-Gal behave in a biologically realistic membrane?Interactions within complex lipid environments, including lipid rafts. researchgate.netnih.gov

Exploration of Novel Synthetic Pathways for Enhanced Molecular Control

The initial synthesis of this compound has paved the way for creating a new class of functionalized cholesterol derivatives. Current time information in Bangalore, IN. Future research in synthetic chemistry should focus on developing more advanced and versatile synthetic pathways to not only improve the efficiency of its production but also to generate a library of analogues with fine-tuned properties.

Key areas for exploration include:

Chemoenzymatic Synthesis: The use of enzymes in combination with chemical synthesis can offer highly specific and efficient routes to produce complex glycolipids. bohrium.comnih.govrsc.org For instance, glycosyltransferases could be employed for the precise attachment of galactose or other sugar moieties, potentially allowing for the creation of stereochemically pure isomers with distinct biological activities. acs.org This approach could also facilitate the synthesis of derivatives with different sugar headgroups.

Click Chemistry and Functionalization: The incorporation of "clickable" functional groups, such as azides or alkynes, into the this compound structure would enable its facile conjugation to a wide range of other molecules, including fluorescent dyes, targeting ligands, or therapeutic agents. This would create multifunctional molecules for advanced applications in cell imaging and targeted drug delivery.

Varying the Linker and Lipid Core: Systematic variation of the polyethylene (B3416737) glycol linker length or modification of the cholesterol backbone could yield new derivatives with altered solubility, membrane insertion depths, and dynamic properties. nih.govbeilstein-journals.orgnih.gov These modifications could be guided by the insights gained from the computational modeling studies described above.

The development of these novel synthetic strategies will be crucial for establishing structure-activity relationships and for optimizing the molecular design of this compound for specific technological or biomedical applications.

Integration with Multidisciplinary Research Platforms for Complex System Analysis

To fully elucidate the biological relevance of this compound, it is essential to move beyond in vitro model systems and integrate its study into the broader context of complex biological systems. This necessitates a multidisciplinary approach that combines biophysical techniques with cell biology and systems biology methodologies. molbiolcell.orgadvancedsciencenews.com

Future research should aim to:

Utilize Advanced Imaging Techniques: High-resolution imaging techniques, such as super-resolution microscopy and atomic force microscopy (AFM), can be used to visualize the effects of this compound on the organization of lipids in the plasma membranes of living cells. molbiolcell.org This would provide direct evidence of its influence on lipid domain formation and membrane morphology.

Lipidomics and Proteomics Approaches: By treating cells with this compound and subsequently performing lipidomic and proteomic analyses, researchers can gain a systems-level understanding of its impact on cellular lipid metabolism and membrane protein organization. nih.govnih.gov This could reveal downstream effects and potential off-target interactions.

Development of "Smart" Liposomes: Incorporating this compound into liposomal drug delivery systems could enhance their stability and modulate their interaction with target cells. mdpi.com The cryoprotectant properties of TEC-Gal could be particularly beneficial for the long-term storage of liposomal formulations. The integration of targeting moieties, as enabled by advanced synthetic pathways, would further enhance the specificity of these delivery vehicles.

By embracing these multidisciplinary research platforms, the scientific community can begin to unravel the complex interplay between the molecular properties of this compound and its functional consequences in biological environments, paving the way for its potential use in biotechnology and medicine. usda.govnih.gov

Q & A

Q. What are the key structural and stability considerations for Triethoxycholesterol galactose in experimental design?

Methodological Answer: this compound’s stability under varying pH, temperature, and solvent conditions must be characterized using techniques like nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) to monitor degradation products. For biochemical assays, pre-experimental stability tests should align with protocols for cholesterol derivatives, such as those outlined for total cholesterol analysis using enzymatic methods . Baseline stability data ensures reproducibility in downstream applications like lipid membrane studies or drug delivery systems.

Q. How can researchers validate the purity of this compound synthesized in-house?

Methodological Answer: Purity validation requires a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic (e.g., FTIR, mass spectrometry) techniques. Comparative analysis against commercial standards (if available) is critical. Statistical validation of purity thresholds (e.g., ≥95%) should follow guidelines for lipid analysis, including calibration curves and repeatability tests as described in biochemical assay standardization . Contaminant identification, such as residual solvents or unreacted intermediates, must adhere to protocols for lipid derivatives .

Q. What are the standard protocols for quantifying this compound in biological matrices?

Methodological Answer: Extraction protocols should optimize solvent polarity (e.g., chloroform-methanol mixtures) to isolate the compound from lipids or proteins. Quantification via ELISA or LC-MS/MS requires calibration with internal standards (e.g., deuterated analogs) to account for matrix effects. Method validation must include sensitivity (limit of detection < 1 nM), precision (CV < 10%), and recovery rates (80–120%), as per clinical chemistry guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthesis protocol for this compound to improve yield and scalability?

Methodological Answer: Apply Design of Experiments (DoE) to evaluate variables like reaction time, temperature, and catalyst concentration. Advanced statistical models (e.g., response surface methodology) can identify optimal conditions while minimizing side reactions. Post-synthesis purification via flash chromatography or recrystallization should be validated using kinetic solubility studies . Scalability requires pilot-scale trials with process analytical technology (PAT) to monitor critical quality attributes .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct a systematic review to assess methodological variability, such as differences in cell lines, assay endpoints, or dosage regimes. Meta-analytical tools (e.g., random-effects models) can quantify heterogeneity, while sensitivity analysis identifies confounding factors (e.g., impurity profiles). Replicate key experiments under standardized conditions, as recommended in cholesterol research guidelines .

Q. How do in vitro and in vivo models differ in evaluating this compound’s pharmacokinetic properties?

Methodological Answer: In vitro models (e.g., Caco-2 permeability assays) predict absorption but lack metabolic complexity. In vivo studies require species-specific validation: rodents for bioavailability and primates for toxicity. Data reconciliation involves physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro-in vivo correlations (IVIVC). Analytical consistency across models is critical, as emphasized in clinical chemistry frameworks .

Q. What computational approaches predict this compound’s interactions with lipid membranes or protein targets?

Methodological Answer: Molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS can model membrane insertion energetics. Docking studies (AutoDock Vina, Schrödinger) identify binding affinities to receptors like NPC1L1. Validate predictions with experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers ensure data integrity in long-term stability studies of this compound?

Methodological Answer: Implement a stability-indicating assay method (SIAM) validated per ICH Q2(R1) guidelines. Accelerated stability testing (40°C/75% RH) predicts degradation pathways, while real-time studies require controlled storage conditions (±2°C). Data must undergo statistical process control (SPC) to detect outliers, with reproducibility confirmed via inter-laboratory comparisons .

Cross-Disciplinary and Methodological Questions

Q. What are the ethical considerations in designing animal studies involving this compound?

Methodological Answer: Follow the 3Rs principle (Replacement, Reduction, Refinement). Justify species selection and sample sizes via power analysis. Protocols must undergo ethical review, including endpoints for humane euthanasia and compliance with ARRIVE guidelines. Data transparency, as emphasized in systematic reviews, requires pre-registration of study designs .

Q. How can this compound research address gaps in lipid-based drug delivery systems?

Methodological Answer: Focus on structure-activity relationships (SAR) to modify ethoxy or galactose groups for enhanced targeting or stability. Collaborate with material scientists to characterize nanoparticle encapsulation efficiency (e.g., dynamic light scattering) and in vivo biodistribution (e.g., fluorescence imaging). Cross-disciplinary frameworks should align with guidelines for lipidomics and pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.